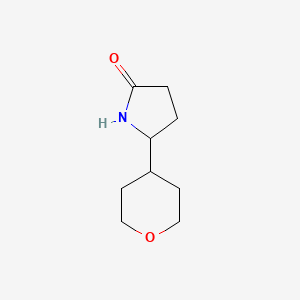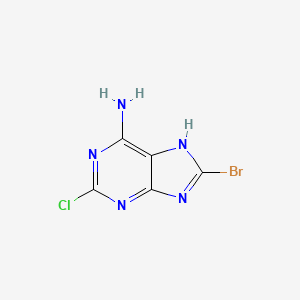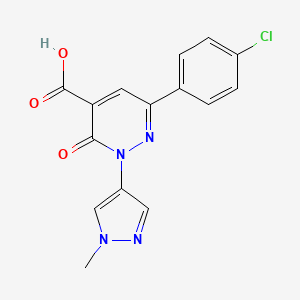
6-(4-Chlorophenyl)-2-(1-methyl-1H-pyrazol-4-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Chlorophenyl)-2-(1-methyl-1H-pyrazol-4-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a synthetic organic compound that belongs to the class of pyridazine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-2-(1-methyl-1H-pyrazol-4-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzaldehyde, 1-methyl-1H-pyrazole, and other reagents. The key steps may involve:
Condensation Reactions: Combining 4-chlorobenzaldehyde with 1-methyl-1H-pyrazole under acidic or basic conditions to form intermediate compounds.
Cyclization: Formation of the pyridazine ring through cyclization reactions, often involving heating and the use of catalysts.
Oxidation and Reduction: Adjusting the oxidation state of the intermediates to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing ketones to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
The compound is studied for its potential as a building block in organic synthesis, allowing chemists to create more complex molecules with desired properties.
Biology
In biological research, the compound may be investigated for its interactions with enzymes and proteins, providing insights into its potential as a biochemical tool.
Medicine
The compound’s structure suggests potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Researchers may explore its efficacy and safety in preclinical and clinical studies.
Industry
In the industrial sector, the compound may be used in the development of new materials, agrochemicals, or as a precursor for other valuable chemicals.
作用机制
The mechanism of action of 6-(4-Chlorophenyl)-2-(1-methyl-1H-pyrazol-4-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 6-(4-Chlorophenyl)-2-(1H-pyrazol-4-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
- 6-(4-Chlorophenyl)-2-(1-methyl-1H-pyrazol-3-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
Uniqueness
The unique combination of the 4-chlorophenyl and 1-methyl-1H-pyrazol-4-yl groups in the compound’s structure may confer specific biological activities or chemical reactivity that distinguishes it from similar compounds
属性
分子式 |
C15H11ClN4O3 |
|---|---|
分子量 |
330.72 g/mol |
IUPAC 名称 |
6-(4-chlorophenyl)-2-(1-methylpyrazol-4-yl)-3-oxopyridazine-4-carboxylic acid |
InChI |
InChI=1S/C15H11ClN4O3/c1-19-8-11(7-17-19)20-14(21)12(15(22)23)6-13(18-20)9-2-4-10(16)5-3-9/h2-8H,1H3,(H,22,23) |
InChI 键 |
IFDQSYOQASRVKI-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C=N1)N2C(=O)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


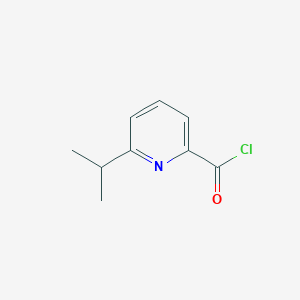
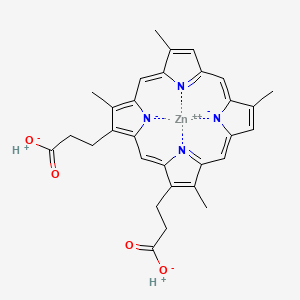
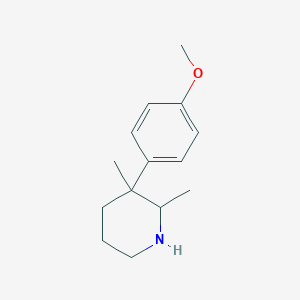

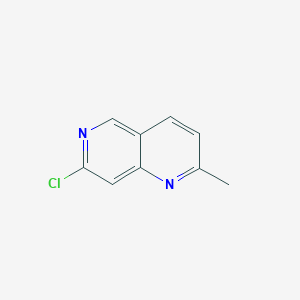
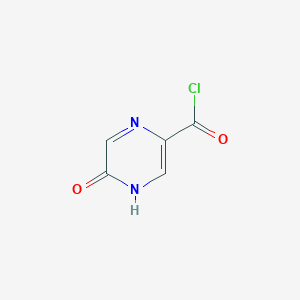
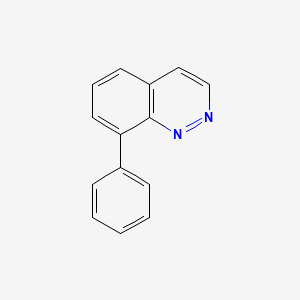
![2-(Pyridin-2-ylmethyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12973965.png)


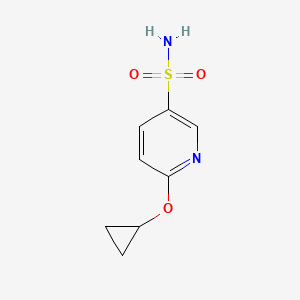
![4-Chloro-3-hydroxy-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)but-3-enenitrile](/img/structure/B12973993.png)
